molecular formula C15H20N2O3 B2568845 6-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-3-carboxamide CAS No. 2310206-91-6

6-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-3-carboxamide

Cat. No.: B2568845
CAS No.: 2310206-91-6
M. Wt: 276.336
InChI Key: MHXXBDIWYZSKAK-UHFFFAOYSA-N
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Description

6-methoxy-N-{7-oxaspiro[35]nonan-1-yl}pyridine-3-carboxamide is a synthetic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 6-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-3-carboxamide typically involves multiple steps. The starting materials and reagents used in the synthesis include 6-methoxypyridine-3-carboxylic acid, 7-oxaspiro[3.5]nonane, and appropriate coupling agents. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace the methoxy group.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique spirocyclic structure makes it valuable in the development of new synthetic methodologies.

    Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

6-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-3-carboxamide can be compared with other similar compounds, such as:

These compounds share the spirocyclic structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of the methoxy group and the pyridine-3-carboxamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methoxy-N-(7-oxaspiro[3.5]nonan-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-19-13-3-2-11(10-16-13)14(18)17-12-4-5-15(12)6-8-20-9-7-15/h2-3,10,12H,4-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXXBDIWYZSKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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